

Application Notes: Protocol for Vital Staining with Janus Green B

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Compound of Interest

Compound Name: *Indoine blue*

Cat. No.: *B1672791*

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Introduction

Vital staining is a crucial technique for the visualization of organelles within living cells, enabling the assessment of their functionality. A key area of interest in biological research and drug development is the mitochondrion, the primary site of cellular respiration and energy production. Janus green B (JGB), a supravital stain, is specifically used to target mitochondria in living cells.[1][2] Its efficacy is based on the enzymatic activity of the mitochondrial electron transport chain, making it an invaluable tool for evaluating mitochondrial function and integrity. [1][3] This document provides a comprehensive protocol for the vital staining of mitochondria using Janus green B.

Principle of Staining

Janus green B is a cationic dye capable of permeating the cell membranes of living cells.[1] The specificity of JGB for mitochondria is attributed to the action of cytochrome c oxidase (Complex IV) within the electron transport chain.[1] This enzyme maintains the dye in its oxidized, blue-green state within the mitochondria.[3] In contrast, the dye is reduced to a colorless or pink leuco form in the cytoplasm, which results in the selective visualization of mitochondria as colored organelles against a clear background.[4] This oxygen-dependent staining reaction is a key indicator of metabolically active mitochondria.[1]

Applications

- Visualization of Mitochondria: JGB staining facilitates the direct observation of mitochondrial morphology, distribution, and dynamics in living cells.[\[1\]](#)
- Assessment of Mitochondrial Activity: As the staining is contingent on the activity of the electron transport chain, it serves as a qualitative indicator of mitochondrial function.[\[1\]](#)
- Toxicology and Drug Screening: The protocol is used for evaluating the effects of various compounds on mitochondrial integrity and function.[\[1\]](#)
- Cell Viability Studies: JGB can be used as a marker for metabolically active cells.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the vital staining of mitochondria with Janus Green B.

Parameter	Value	Notes
Stock Solution Concentration	1% (w/v)	Dissolve 10 mg of Janus green B powder in 1 mL of distilled water or ethanol. [1]
Working Solution Concentration	0.02% (w/v)	Dilute the stock solution 1:50 in sterile PBS or serum-free cell culture medium. [1]
Incubation Time	5-10 minutes	For adherent and suspension cells at room temperature or 37°C. [1]
Incubation Time (Tissue)	up to 30 minutes	For tissue samples like insect flight muscle. [4]
Centrifugation Speed	500 x g	For pelleting suspension cells. [1]
Centrifugation Time	3 minutes	For pelleting suspension cells. [1]

Experimental Protocols

Reagent Preparation

- Stock Solution (1% w/v): Dissolve 10 mg of Janus green B powder in 1 mL of distilled water or ethanol. Store this solution in a dark container at 4°C.[\[1\]](#)
- Working Solution (0.02% w/v): Prepare this solution fresh before each use by diluting the stock solution 1:50 in sterile Phosphate-Buffered Saline (PBS) or a suitable cell culture medium without serum. For instance, add 20 μ L of the 1% stock solution to 980 μ L of PBS.[\[1\]](#)

Staining Protocol for Adherent Cells

- Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency.
- Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.
- Add the freshly prepared Janus green B working solution to the cells, ensuring the entire surface is covered.
- Incubate for 5-10 minutes at either room temperature or 37°C, ensuring the cells are protected from light.[\[1\]](#)
- Remove the staining solution and wash the cells 2-3 times with PBS to eliminate excess stain.[\[1\]](#)
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium for immediate observation under a light microscope.

Staining Protocol for Suspension Cells

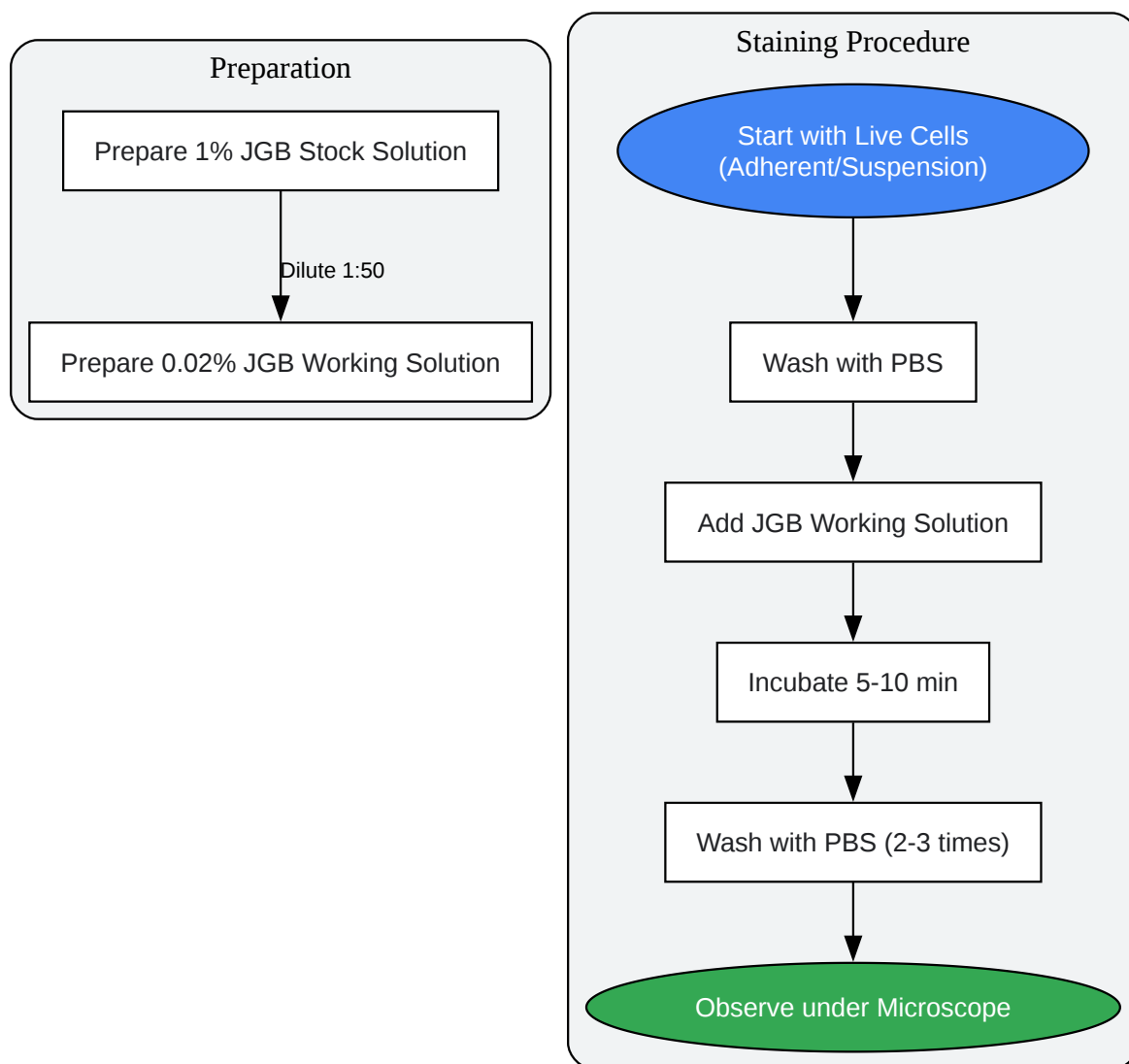
- Pellet the cells by centrifugation at 500 x g for 3 minutes.[\[1\]](#)
- Resuspend the cell pellet in the Janus green B working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.[\[1\]](#)

- Pellet the cells again by centrifugation.
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.^[1]
- After the final wash, resuspend the cells in a small volume of PBS.
- Place a drop of the cell suspension on a microscope slide, cover it with a coverslip, and observe under a light microscope.^[1]

Staining Protocol for Buccal Epithelial Cells

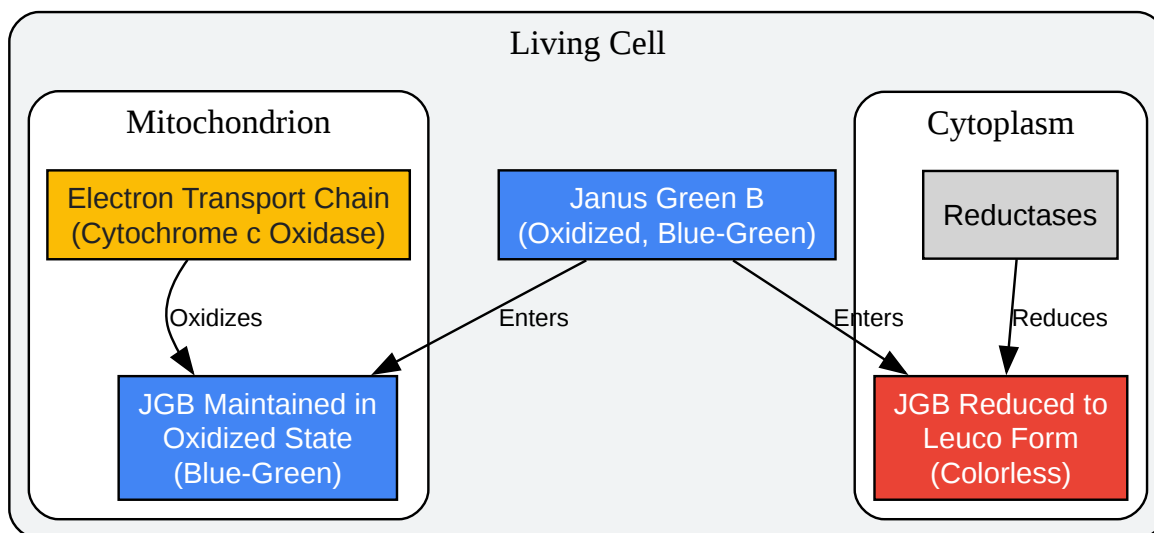
- Gently scrape the inside of the cheek with a sterile toothpick or swab to collect buccal epithelial cells.^[5]
- Smear the cells uniformly on a clean microscope slide to form a thin layer.
- Allow the smear to air dry for a few minutes.
- Add 2-3 drops of the Janus green B working solution to the smear and wait for 5-10 minutes.
- Wash the slide with PBS to remove the excess stain.
- Place a coverslip on the slide with a few drops of PBS and observe under a microscope.

Visualizations



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Caption: Experimental workflow for vital staining of mitochondria with Janus Green B.



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Caption: Mechanism of selective mitochondrial staining by Janus Green B.

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